molecular formula C21H13Cl2N3O3S B11516874 N-(3,4-dichlorophenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2-amine

N-(3,4-dichlorophenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B11516874
M. Wt: 458.3 g/mol
InChI Key: MFMBMBJMDPWGGD-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-N-[5-(4-NITROPHENOXY)-4-PHENYL-1,3-THIAZOL-2-YL]AMINE is a complex organic compound that features a thiazole ring, a nitrophenoxy group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N-[5-(4-NITROPHENOXY)-4-PHENYL-1,3-THIAZOL-2-YL]AMINE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The nitrophenoxy group is then introduced via a nucleophilic substitution reaction, where a nitrophenol reacts with a halogenated precursor. Finally, the dichlorophenyl group is attached through another substitution reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the careful control of reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N-[5-(4-NITROPHENOXY)-4-PHENYL-1,3-THIAZOL-2-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-N-[5-(4-NITROPHENOXY)-4-PHENYL-1,3-THIAZOL-2-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiazole derivatives are known to be effective.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N-[5-(4-NITROPHENOXY)-4-PHENYL-1,3-THIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. The nitrophenoxy group can participate in electron transfer reactions, affecting cellular processes. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-N-[5-(4-METHOXYPHENOXY)-4-PHENYL-1,3-THIAZOL-2-YL]AMINE
  • N-(3,4-DICHLOROPHENYL)-N-[5-(4-HYDROXYPHENOXY)-4-PHENYL-1,3-THIAZOL-2-YL]AMINE

Uniqueness

N-(3,4-DICHLOROPHENYL)-N-[5-(4-NITROPHENOXY)-4-PHENYL-1,3-THIAZOL-2-YL]AMINE is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic properties and reactivity compared to its methoxy and hydroxy analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H13Cl2N3O3S

Molecular Weight

458.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C21H13Cl2N3O3S/c22-17-11-6-14(12-18(17)23)24-21-25-19(13-4-2-1-3-5-13)20(30-21)29-16-9-7-15(8-10-16)26(27)28/h1-12H,(H,24,25)

InChI Key

MFMBMBJMDPWGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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